InChI=1S/C14H15NS/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9H,10,15H2,1H3
. The molecular structure of 2-[(4-Methylbenzyl)sulfanyl]aniline is expected to be similar to related compounds like 2-[(4-Methylphenyl)sulfanyl]aniline []. In the latter, the aromatic rings are nearly perpendicular, suggesting steric hindrance between the substituents. This structural characteristic could influence its reactivity and potential applications.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6